molecular formula C12H13F3O3 B8078533 5-[4-(Trifluoromethoxy)phenoxy]pentanal

5-[4-(Trifluoromethoxy)phenoxy]pentanal

Cat. No.: B8078533
M. Wt: 262.22 g/mol
InChI Key: FFQYIZFBMXZTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Trifluoromethoxy)phenoxy]pentanal is an organofluorine compound featuring a pentanal chain linked to a 4-(trifluoromethoxy)phenoxy group. The trifluoromethoxy (OCF₃) substituent is notable for its electron-withdrawing properties and metabolic stability, making it a common motif in agrochemicals and pharmaceuticals. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods used for related aldehydes.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenoxy]pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)18-11-6-4-10(5-7-11)17-9-3-1-2-8-16/h4-8H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQYIZFBMXZTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCCCCC=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound “5-[4-(Trifluoromethoxy)phenoxy]pentanal” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Addition: It may undergo addition reactions where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution and addition reactions result in products with new functional groups or added atoms.

Scientific Research Applications

The compound “5-[4-(Trifluoromethoxy)phenoxy]pentanal” has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be studied for its biological activity and potential therapeutic uses.

    Medicine: It could be investigated for its potential as a drug candidate or for its effects on biological systems.

    Industry: The compound may have applications in industrial processes, such as the production of materials or chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-[4-(Trifluoromethoxy)phenoxy]pentanal with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Rf Value (TLC) Applications
This compound* C₁₂H₁₃F₃O₃ 262.2 (calculated) Aldehyde, OCF₃, phenoxy N/A Hypothesized: Drug intermediates, agrochemicals
5-[(4-Methoxyphenyl)methoxy]pentanal C₁₃H₁₈O₃ 222.3 Aldehyde, methoxy, benzyloxy 0.15 (step 1) Synthetic intermediate
5-[4-(Trifluoromethoxy)phenyl]oxazole C₁₀H₆F₃NO₂ 229.15 Oxazole, OCF₃ N/A Specialty chemicals
WR-238605 C₂₄H₂₈F₃N₃O₄ 503.5 Quinoline, OCF₃, amino N/A Antimalarial drug candidate

Notes:

  • This compound: The molecular weight and formula are calculated based on structural analysis.
  • 5-[(4-Methoxyphenyl)methoxy]pentanal : Synthesized via 1,5-pentanediol and 4-methoxybenzyl chloride in DMSO/KOH, yielding a simpler analog with lower molecular weight and higher polarity.
  • WR-238605: A quinoline derivative with a trifluoromethoxy group, demonstrating the role of OCF₃ in enhancing bioavailability and target binding in antimalarials.

Notes

Toxicological Data: No specific studies on this compound were identified.

Synthetic Optimization : Byproduct formation, as seen in the synthesis of 5-[(4-Methoxyphenyl)methoxy]pentanal, underscores the need for precise stoichiometry and reaction monitoring.

Research Gaps : Further studies on the compound’s reactivity, stability, and biological activity are needed to validate its applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.